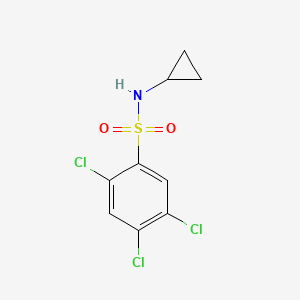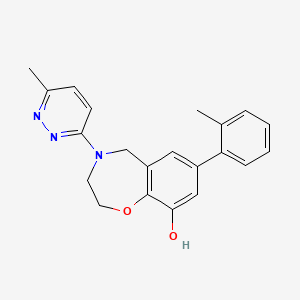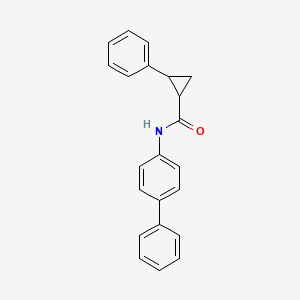
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide (TCNB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCNB is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been studied for its potential use as a diagnostic tool for various diseases.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide is not fully understood. However, it is believed that 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase and farnesyltransferase. These enzymes play crucial roles in various cellular processes, and their inhibition by 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has also been shown to affect the activity of various enzymes involved in cellular processes.
Advantages and Limitations for Lab Experiments
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several advantages as a research tool. It is a potent inhibitor of various enzymes and exhibits potent antimicrobial and antiviral activities. However, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several limitations as well. It is relatively insoluble in water, which limits its use in aqueous systems. Additionally, 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Future Directions
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide has several potential future directions in scientific research. It has potential applications in cancer therapy, as a diagnostic tool for various diseases, and as a potent antimicrobial agent. Further research is needed to fully understand the mechanism of action of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide and to explore its potential applications in various fields. Additionally, the development of new analogs of 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide with improved properties is an area of active research.
Synthesis Methods
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide is synthesized by reacting 2,4,5-trichloroaniline with cyclopropylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,4,5-trichloro-N-cyclopropylbenzenesulfonamide as a white crystalline solid with a melting point of 230-232°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCCTCVEPVAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-cyclopropylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5404430.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)